molecular formula C23H25N5O3 B6489285 N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide CAS No. 1189973-24-7

N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide

Cat. No.: B6489285
CAS No.: 1189973-24-7
M. Wt: 419.5 g/mol
InChI Key: BXKAIVCUVTVXCA-UHFFFAOYSA-N
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Description

N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a useful research compound. Its molecular formula is C23H25N5O3 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.19573968 g/mol and the complexity rating of the compound is 752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide is a complex organic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is C23H25N5O3C_{23}H_{25}N_{5}O_{3} with a molecular weight of 419.5 g/mol. This compound is part of a class known for diverse biological activities, including antimicrobial and anticancer properties.

Chemical Structure

The compound features a triazoloquinoxaline core, which is known for its pharmacological significance. The structural components can be summarized as follows:

ComponentDescription
Core Structure Triazoloquinoxaline
Functional Groups Phenoxy group, acetamide group
Substituents 2,3-Dimethylphenoxy

Antimicrobial Properties

Research indicates that compounds containing the triazoloquinoxaline structure exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of quinoxaline can inhibit the growth of Mycobacterium tuberculosis (Mtb) with varying degrees of efficacy. In vitro studies demonstrated that certain compounds could achieve up to 96% inhibition against Mtb at specific concentrations .

Anticancer Activity

The biological activity of this compound has also been explored in the context of cancer research. Compounds with similar structures have shown promise in inhibiting tumor cell proliferation in various cancer cell lines. For example, derivatives have been tested against human cancer cell lines and exhibited significant cytotoxic effects at micromolar concentrations.

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of DNA synthesis : Similar compounds have been found to interfere with DNA replication processes in pathogenic microorganisms.
  • Apoptosis induction : Some derivatives induce programmed cell death in cancer cells through activation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several quinoxaline derivatives for their antimicrobial properties. The results indicated that compounds with the triazoloquinoxaline core exhibited significant activity against both Gram-positive and Gram-negative bacteria. The most potent compound showed a minimum inhibitory concentration (MIC) of 0.5 μg/mL against Staphylococcus aureus.

Study 2: Anticancer Activity

Another study focused on the anticancer potential of triazoloquinoxaline derivatives. It was found that these compounds could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the disruption of cellular signaling pathways involved in growth and survival.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Key findings from SAR studies include:

Structural FeatureImpact on Activity
Phenoxy Substituent Enhances lipophilicity and cellular permeability
Triazole Ring Essential for biological activity
Acetamide Group Contributes to binding affinity

Properties

IUPAC Name

N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O3/c1-4-5-13-24-20(29)14-27-23(30)28-18-11-7-6-10-17(18)25-22(21(28)26-27)31-19-12-8-9-15(2)16(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXKAIVCUVTVXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C(=O)N2C3=CC=CC=C3N=C(C2=N1)OC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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